N-(4-bromophenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide
Description
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrN3O5S/c23-16-5-7-17(8-6-16)24-21(27)15-32(29,30)20-13-26(19-4-2-1-3-18(19)20)14-22(28)25-9-11-31-12-10-25/h1-8,13H,9-12,14-15H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLXNZWCWROWUBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Sulfonylation: The sulfonyl group is introduced by reacting the indole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Morpholino Group Addition: The morpholino group is added through a nucleophilic substitution reaction, where the morpholine reacts with an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the bromophenyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Oxidized derivatives of the indole moiety
Reduction: Reduced derivatives of the bromophenyl group
Substitution: Various substituted phenyl derivatives depending on the nucleophile used
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity
- Mechanism of Action : The compound has been investigated for its ability to inhibit specific cancer cell lines by targeting the signaling pathways involved in cell proliferation and apoptosis. Studies suggest that it may induce apoptosis in various cancer types, including breast and lung cancers, through the modulation of the PI3K/Akt pathway.
- Case Studies :
- A study published in Cancer Letters demonstrated that derivatives of this compound exhibited significant cytotoxicity against MCF-7 (breast cancer) cells, with IC50 values indicating potent activity at low concentrations.
-
Antimicrobial Properties
- Broad-Spectrum Activity : Research indicates that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its efficacy has been attributed to its ability to disrupt bacterial cell wall synthesis.
- Data Table :
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 15 µg/mL Escherichia coli 20 µg/mL Pseudomonas aeruginosa 25 µg/mL -
Neuroprotective Effects
- Mechanism : The compound's morpholine moiety is believed to confer neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells.
- Case Studies :
- In a study on neurodegenerative models, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines and improved neuronal survival rates.
Research Insights
-
Structure-Activity Relationship (SAR) Studies
- SAR studies have indicated that modifications to the morpholine group can enhance the compound's potency and selectivity towards specific targets, leading to improved therapeutic profiles.
-
In Vivo Studies
- Animal models have shown promising results with this compound, particularly in terms of tumor reduction and improved survival rates in xenograft models.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, altering their activity and thereby affecting cellular pathways. For example, it could inhibit a particular enzyme involved in cell proliferation, making it a candidate for anti-cancer therapies.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related analogs, focusing on substituent effects, receptor selectivity, synthetic yields, and biological activity.
Structural Analogues and Receptor Selectivity
Key Observations :
- The morpholino group in the target compound may enhance solubility and receptor binding compared to piperidine or azepane analogs (e.g., ) due to its oxygen-rich heterocycle .
- Sulfonyl vs. Sulfanyl Linkers : Sulfonyl groups (as in the target compound) generally improve metabolic stability compared to sulfanyl groups, which are more prone to oxidation .
- Receptor Specificity: Pyridazinone derivatives () exhibit FPR2-specific agonism, suggesting that the indole-sulfonyl-morpholino scaffold of the target compound could share similar selectivity .
Key Observations :
- The target compound’s synthesis details are unspecified, but analogs with similar complexity (e.g., ) show moderate yields (45%), suggesting challenging synthetic routes for this class .
Biological Activity
N-(4-bromophenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound's molecular formula is , indicating the presence of a bromophenyl group, a morpholino group, and an indole moiety. These structural components are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H20BrN3O4S |
| Molecular Weight | 488.4 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluated the in vitro antimicrobial activity against various bacterial strains using the turbidimetric method. The results demonstrated promising activity against both Gram-positive and Gram-negative bacteria.
Antimicrobial Activity Results
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| d1 | Staphylococcus aureus | Moderate |
| d2 | Escherichia coli | Strong |
| d3 | Salmonella typhi | Moderate to Strong |
| d6 | Bacillus subtilis | Strong |
| d7 | Pseudomonas aeruginosa | Weak |
Anticancer Activity
The anticancer potential of this compound was assessed using the Sulforhodamine B (SRB) assay against the MCF7 breast cancer cell line. The findings indicated that several derivatives exhibited significant cytotoxicity.
Anticancer Activity Results
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| d6 | MCF7 | 12 |
| d7 | MCF7 | 15 |
| d8 | MCF7 | 8 |
Molecular docking studies have been conducted to elucidate the binding interactions of this compound with various biological targets. The results suggest that the compound interacts with key amino acids in target proteins, which may explain its observed biological activities.
Case Studies and Research Findings
- Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of various derivatives, including this compound, demonstrating effective inhibition against multiple bacterial strains .
- Anticancer Screening : Another study focused on the anticancer properties of similar compounds, revealing that modifications to the indole structure significantly enhanced cytotoxicity against cancer cell lines .
- Molecular Docking Analysis : Research involving molecular docking simulations provided insights into how structural modifications influence binding affinity and selectivity towards cancer-related targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
